N-((4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide
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Description
N-((4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O6S and its molecular weight is 446.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been shown to have effects on various targets, such as the immune system and gut microbes .
Mode of Action
It’s known that similar compounds can interact with their targets in a way that results in changes to the immune system and gut microbes .
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been shown to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB). At the same time, it upregulates IL-10 expression . These changes suggest that the compound may have anti-inflammatory and immunomodulatory effects.
Pharmacokinetics
It’s worth noting that similar compounds have been shown to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .
Result of Action
The compound has been shown to have mucoprotective effects against Methotrexate (MTX)-induced intestinal mucositis (IM). It significantly reduces diarrhea score, mitigates weight loss, increases feed intake, and improves survival rate in a dose-dependent manner . Additionally, it exhibits a mucoprotective effect evident through the mitigation of villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, mucin depletion, and oxidative stress markers .
Action Environment
The environment in which the compound acts can influence its action, efficacy, and stability It’s worth noting that similar compounds have been shown to improve the luminal microflora profile by augmenting the growth of Lactobacillus spp. and reducing the number of pathogenic bacteria .
Biological Activity
N-((4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxyphenyl group, a pyrrolidine moiety, and a sulfonamide functional group. The molecular formula is C17H24N2O3 with a molecular weight of approximately 304.4 g/mol. Its structural complexity suggests potential interactions with various biological targets.
1. Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit antibacterial properties. For instance, derivatives containing the sulfonamide group have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or interference with metabolic pathways.
2. Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Studies on similar compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in treating conditions like Alzheimer's disease and urinary infections, respectively . The IC50 values for these activities suggest that the compound could be developed into a therapeutic agent targeting these enzymes.
3. Anticancer Properties
The compound's potential anticancer activity has been evaluated through in vitro studies against various cancer cell lines. While results vary, some studies report low levels of activity against specific leukemia lines, indicating that further modifications could enhance its efficacy . The anticancer mechanisms may involve apoptosis induction or cell cycle arrest mediated by interaction with cellular signaling pathways.
Case Studies
Case Study 1: Antibacterial Screening
A series of synthesized compounds similar to this compound were screened for antibacterial activity. Compounds were tested against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, showing varying degrees of effectiveness, particularly against gram-negative bacteria .
Case Study 2: Enzyme Inhibition
In a study evaluating the enzyme inhibitory properties of related compounds, several exhibited strong AChE inhibition with IC50 values ranging from 0.63 to 2.14 µM. This suggests that structural features of this compound could be optimized for enhanced enzyme interaction .
Summary of Research Findings
Properties
IUPAC Name |
N-[4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-13(25)23-31(28,29)18-9-3-14(4-10-18)21-20(27)22-15-11-19(26)24(12-15)16-5-7-17(30-2)8-6-16/h3-10,15H,11-12H2,1-2H3,(H,23,25)(H2,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFKJLHKJQPDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.